Technical Monograph: 4-Nitropyridine-2-carbonyl Chloride
Technical Monograph: 4-Nitropyridine-2-carbonyl Chloride
CAS 230312-97-7 | High-Reactivity Heterocyclic Scaffold
Executive Summary
4-Nitropyridine-2-carbonyl chloride (CAS 230312-97-7) represents a critical electrophilic building block in medicinal chemistry, particularly for the design of peptidomimetics and kinase inhibitors. Its structural value lies in its bifunctionality : the C2-acyl chloride provides an immediate handle for acylation (forming amides or esters), while the C4-nitro group serves as a latent amine precursor or a site for Nucleophilic Aromatic Substitution (
This guide outlines the synthesis, handling, and application of this compound.[1] Unlike standard benzoyl chlorides, the electron-deficient pyridine ring—further deactivated by the nitro group—renders this molecule exceptionally moisture-sensitive and prone to side reactions if not handled with rigorous exclusion of water and nucleophilic impurities.
Chemical Architecture & Reactivity Profile
The reactivity of CAS 230312-97-7 is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 4-nitro group.
| Feature | Electronic Effect | Practical Implication |
| 2-Carbonyl Chloride | Highly Electrophilic | Rapid acylation of amines/alcohols. Hydrolyzes instantly in moist air to the parent acid. |
| 4-Nitro Group | Strong Inductive (-I) & Resonance (-M) | Deactivates the ring. Increases electrophilicity of the carbonyl carbon.[2] Makes C4 susceptible to |
| Pyridine Nitrogen | Electron Sink | Facilitates nucleophilic attack at C2 and C4 positions. |
Critical Insight: The 4-nitro group significantly destabilizes the C-Cl bond of the acid chloride compared to unsubstituted picolinoyl chloride. This results in faster reaction rates but also a lower energetic barrier for hydrolysis.
Synthesis Protocol
Methodology: Conversion of 4-nitropyridine-2-carboxylic acid to the acid chloride.
Preferred Reagent: Oxalyl Chloride (
Step-by-Step Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
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Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Attach a Schlenk line (Argon inlet) and a bubbler to vent gases.
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Suspension: Charge the flask with 4-Nitropyridine-2-carboxylic acid (1.0 eq) . Add anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate). The acid will likely remain a suspension.
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Activation: Add N,N-Dimethylformamide (DMF) (catalytic, 0.05 eq).
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Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise via syringe over 10 minutes.
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Observation: Vigorous bubbling (
evolution) will occur. The suspension should slowly clear as the acid chloride forms and dissolves.
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Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.
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Endpoint: Solution becomes clear and gas evolution ceases.
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Workup: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a base trap).
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Purification: Re-dissolve the crude yellow solid in a minimal amount of anhydrous DCM and re-evaporate (azeotrope) to remove trace HCl.
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Result: The product is a moisture-sensitive yellow/orange solid or oil, used immediately without further purification.
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Self-Validating QC System
Direct analysis of acid chlorides on LCMS is impossible due to hydrolysis on the column. Use the Methanol Quench Method :
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Take a 5 µL aliquot of the reaction mixture.
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Quench into 200 µL of anhydrous Methanol.
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Analyze by LCMS.[2]
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Target Mass: Look for the Methyl Ester mass (
shift from acid chloride, or from acid).-
If Acid Mass (Parent) is seen: Reaction is incomplete.
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If Methyl Ester Mass is seen: Conversion is successful.
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Visualization: Synthesis & Reactivity Pathways
Figure 1: Synthesis pathway and competing reactivity modes. Path A represents the desired acylation; Path B represents the critical failure mode due to moisture sensitivity.
Handling & Storage (The "Schlenk" Standard)
Due to the electron-deficient nature of the ring, this acid chloride is hygroscopic and corrosive .
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Storage: Store under Argon at -20°C. Seal containers with Parafilm and place inside a secondary desiccator jar containing Drierite.
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Handling: Weighing should ideally occur in a glovebox. If unavailable, weigh rapidly into a tared flask that has been flame-dried and purged with Argon.
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Solvents: Use only anhydrous solvents (DCM, THF, DMF) dried over molecular sieves. Even trace water (ppm levels) can revert the chloride to the acid, generating HCl gas which can degrade acid-sensitive protecting groups (e.g., Boc) elsewhere in your molecule.
Application: Amide Coupling Protocol
Objective: Coupling CAS 230312-97-7 with a primary amine (
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Amine Prep: Dissolve the amine (1.0 eq) and DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq) in anhydrous DCM. Cool to 0°C.
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Why DIPEA? It acts as an HCl scavenger.[2] Pyridine can also be used, but DIPEA is non-nucleophilic, preventing potential
side reactions at the 4-nitro position.
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Addition: Dissolve the freshly prepared 4-Nitropyridine-2-carbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cold amine solution.
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Reaction: Allow to warm to Room Temperature. Monitor by TLC/LCMS.[2]
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Reaction Time: Usually < 1 hour due to high reactivity.
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Quench: Add saturated
solution. -
Extraction: Extract with DCM, wash with brine, dry over
.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Reversion to Acid | Wet solvent or high humidity. | Use freshly distilled solvents; keep under Ar balloon. |
| Low Yield | Hydrolysis during workup. | Perform phase separation quickly; do not leave in aqueous base for long. |
| Byproduct: | Amine attacked the | Keep reaction cold (0°C to -10°C). Avoid excess amine. |
References
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Synthesis of Pyridine-2-carbonyl Chlorides
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Nitropyridine Reactivity
- Title: Nitropyridines in the Synthesis of Bioactive Molecules.
- Source: PMC - NIH.
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URL:[Link]
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Acid Chloride Preparation (General)
- Safety Data (Precursor)
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
